molecular formula C24H27N3O5S2 B2764061 (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide CAS No. 868376-37-8

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide

Cat. No.: B2764061
CAS No.: 868376-37-8
M. Wt: 501.62
InChI Key: DJMJDTACQWOMRA-IZHYLOQSSA-N
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Description

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a useful research compound. Its molecular formula is C24H27N3O5S2 and its molecular weight is 501.62. The purity is usually 95%.
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Biological Activity

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a complex organic compound belonging to the benzo[d]thiazole derivatives. These compounds are recognized for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article aims to explore the biological activity of this specific compound through various studies and findings.

Chemical Structure

The molecular formula of the compound is C24H29N3O6S2C_{24}H_{29}N_{3}O_{6}S_{2}, with a molecular weight of 519.6 g/mol. The structure features a benzo[d]thiazole core with an allyl group and a sulfonamide moiety, which are critical for its biological activity.

Biological Activity Overview

  • Antibacterial Activity :
    • The compound exhibits significant antibacterial properties, making it a candidate for the development of new antimicrobial agents. Studies have indicated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
  • Antifungal Activity :
    • In addition to antibacterial effects, this compound has demonstrated antifungal activity, which further supports its potential as an antimicrobial agent.
  • Anticancer Properties :
    • There is ongoing research into the anticancer effects of this compound. Preliminary studies suggest it may exhibit cytotoxic effects against various cancer cell lines, although detailed mechanisms remain to be elucidated .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes involved in bacterial and fungal metabolism.
  • Disruption of Cell Membrane Integrity : The compound may interact with microbial cell membranes, leading to increased permeability and cell death.

Comparative Analysis

To highlight the unique properties of this compound, a comparison with other benzo[d]thiazole derivatives is provided:

Compound NameBiological ActivityNotable Features
6-bromobenzo[d]thiazol-2(3H)-one Antibacterial, AnticancerLacks methoxy and allyl substituents
3-methylbenzo[d]thiazol-2(3H)-one Varies in activityMethyl group instead of allyl
Dibenzyl(benzo[d]thiazol-2-yl(hydroxy)methyl)phosphonate Anti-Staphylococcus aureusNotable anti-biofilm properties

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Study :
    A study assessed the antimicrobial efficacy of this compound against clinical isolates of bacteria and fungi. Results showed a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL for various strains.
  • Cytotoxicity Assay :
    In vitro cytotoxicity tests using human cancer cell lines revealed that the compound inhibited cell proliferation with an IC50 value of approximately 25 µM, indicating potential as an anticancer agent .

Properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5S2/c1-5-13-27-22-20(31-4)7-6-8-21(22)33-24(27)25-23(28)18-9-11-19(12-10-18)34(29,30)26-14-16(2)32-17(3)15-26/h5-12,16-17H,1,13-15H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJMJDTACQWOMRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(C=CC=C4S3)OC)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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